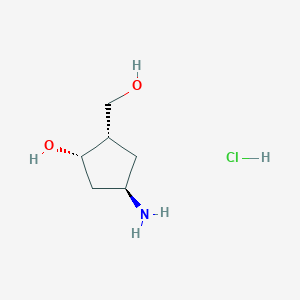

(1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol hydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The compound (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol hydrochloride is systematically named according to IUPAC guidelines as (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride . Its CAS Registry Number, 1951424-77-3 , uniquely identifies this stereoisomer in chemical registries. The molecular formula is C₆H₁₄ClNO₂ , with a molecular weight of 167.64 g/mol .

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Purity | ≥95% | |

| Storage Temperature | 2–8°C (Refrigerator) | |

| Physical Form | Crystalline solid | |

| Solubility | Water-soluble (hydrochloride) |

The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays.

Stereochemical Designation and Absolute Configuration Verification

The absolute configuration (1S,2S,4R) is critical to its molecular interactions. The stereochemistry is confirmed via:

- InChI Code :

1S/C6H13NO2.ClH/c7-5-1-4(3-8)6(9)2-5;/h4-6,8-9H,1-3,7H2;1H/t4-,5+,6-;/m0./s1, which encodes the spatial arrangement of substituents. - Optical Rotation Data : While specific rotation values are not publicly disclosed, the stereodescriptors align with related aminocyclopentanols exhibiting distinct optical activities.

The cyclopentanol ring adopts a twisted envelope conformation , with the hydroxymethyl group (-CH₂OH) and amino (-NH₂) group occupying equatorial positions to minimize steric strain.

Properties

IUPAC Name |

(1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c7-5-1-4(3-8)6(9)2-5;/h4-6,8-9H,1-3,7H2;1H/t4-,5+,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYICTWRBPHOSE-YAFCINRGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C[C@@H]([C@@H]1CO)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 167.63 g/mol

- CAS Number : 1951424-77-3

The presence of functional groups such as the amino and hydroxymethyl groups enhances its solubility and reactivity, making it suitable for diverse applications in biological systems.

Biological Activities

Research indicates that (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol hydrochloride exhibits several biological activities:

- Antioxidant Properties : The hydroxymethyl group may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Anticoagulant Activity : The compound's structure could influence blood coagulation processes through interactions with clotting factors.

- Neuroprotective Effects : Amino alcohols are often studied for their potential to modulate neurotransmitter systems, suggesting that this compound may have neuroprotective properties.

Applications in Drug Development

The unique stereochemistry and functional groups of This compound make it a promising candidate for:

- Pharmaceutical Formulations : Due to its potential therapeutic effects, it can be explored as an active pharmaceutical ingredient (API) in various formulations.

- Biochemical Research : Its interactions with biological macromolecules can provide insights into drug design and development.

Case Studies and Research Findings

While specific case studies on this compound remain limited, ongoing research focuses on elucidating its mechanisms of action and therapeutic potential. Studies have highlighted the need for empirical investigations to better understand how this compound interacts with various biological targets.

Comparison with Similar Compounds

Key Observations:

Stereochemical Impact: Analogues like (1R,2R) and (1S,2S) share identical functional groups but differ in stereochemistry, altering their interaction with biological targets. For example, trans-2-aminocyclopentanol HCl (CAS 31775-67-4) may exhibit reduced binding affinity compared to the cis-configured target compound .

Functional Group Variations : The carboxylate derivative (CAS 79200-54-7) introduces an ester group, enhancing its role in antiviral applications but reducing similarity to the hydroxymethyl-containing target compound .

Pharmacologically Active Analog: Forodesine Hydrochloride

Forodesine HCl (CAS 284490-13-7), a pyrrolidine-based compound, shares functional groups (-OH, -CH₂OH) but differs in core structure (pyrrolidine vs. cyclopentane). It is used in T-cell malignancy treatment, highlighting how ring structure influences therapeutic utility .

| Parameter | (1S,2S,4R)-Target Compound | Forodesine HCl |

|---|---|---|

| Core Structure | Cyclopentane | Pyrrolidine |

| Key Functional Groups | -NH₂, -CH₂OH, -OH | -OH, -CH₂OH, pyrimidinone |

| Therapeutic Application | Pharmaceutical intermediate | T-cell leukemia/lymphoma |

Q & A

Q. Q1. What are the critical steps in synthesizing (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol hydrochloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis involves a multi-step process starting from intermediates like 2-azabicyclo[2,2,1]hept-5-en-3-one. Key steps include:

- Esterification and ring-opening with thionyl chloride (SOCl₂) under controlled temperatures (0–10°C) to form intermediate hydrochlorides .

- Reduction in aqueous dichloromethane to yield the final product.

Optimization strategies: - Maintain strict temperature control during thionyl chloride addition to avoid side reactions.

- Use excess SOCl₂ to drive esterification to completion, but ensure thorough purification post-reaction to remove residual reagents .

Q. Q2. How can researchers verify the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Compare retention times with authentic standards.

- Circular Dichroism (CD) Spectroscopy : Analyze the CD spectrum to confirm the absolute configuration, leveraging known optical rotation data from structurally similar cyclopentanol derivatives .

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., carboxylic acid analogs) to confirm stereochemistry .

Advanced Research Questions

Q. Q3. How do hygroscopic properties of this compound impact its handling in aqueous reaction systems, and what mitigation strategies are recommended?

Methodological Answer: The compound’s hygroscopic nature (evident in its hydrochloride salt form) can lead to hydrolysis or aggregation in aqueous environments. Strategies include:

- Anhydrous reaction conditions : Use dried solvents (e.g., dichloromethane pre-treated with molecular sieves) during synthesis .

- Inert atmosphere storage : Store under argon or nitrogen at 2–8°C to minimize moisture absorption .

- Lyophilization : Post-synthesis, lyophilize the product to stabilize it for long-term storage .

Q. Q4. What analytical discrepancies might arise when characterizing this compound via NMR, and how can they be resolved?

Methodological Answer:

- Challenge : Overlapping signals in -NMR due to the cyclopentanol ring’s conformational flexibility.

- Resolution :

- Use -NMR DEPT-135 to distinguish CH₂ and CH groups in the hydroxymethyl and amino regions.

- Apply 2D NMR (COSY, HSQC) to assign coupling between protons on adjacent carbons (e.g., C1–C2 and C4–C5) .

- Compare with spectral data of structurally related compounds (e.g., (1R,2S)-cispentacin hydrochloride) to validate assignments .

Q. Q5. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate the energy barriers for nucleophilic attack at the hydroxymethyl group.

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., near the amino group) to predict sites for electrophilic interactions.

- Transition State Analysis : Model intermediates to assess steric hindrance from the cyclopentanol ring, which may slow reactivity compared to linear analogs .

Data Contradiction Analysis

Q. Q6. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

Methodological Answer:

- Hypothesis : Discrepancies may arise from variations in crystallinity or residual solvents.

- Experimental validation :

- Perform dynamic light scattering (DLS) to detect aggregates in nonpolar solvents.

- Use differential scanning calorimetry (DSC) to assess crystallinity and melting points, which influence solubility .

- Compare results with analogs like (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride, which exhibits similar polarity-dependent solubility .

Q. Q7. Why do different synthetic routes yield varying enantiomeric excess (ee) values, and how can this be standardized?

Methodological Answer:

- Root cause : Competing pathways during ring-opening (e.g., racemization at C4 under acidic conditions).

- Standardization strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.